Cas no 343564-38-5 (4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol)

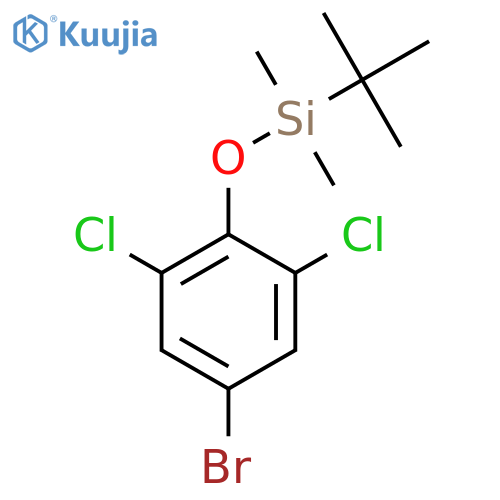

343564-38-5 structure

商品名:4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol

CAS番号:343564-38-5

MF:C12H17BrCl2OSi

メガワット:356.15828204155

MDL:MFCD11855951

CID:852813

PubChem ID:22313824

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol 化学的及び物理的性質

名前と識別子

-

- (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane

- (4-Bromo-2,6-dichlorophenoxy)-(tert-butyl)dimethylsilane

- 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol

- (4-bromo-2,6-dichlorophenoxy)-tert-butyl-dimethylsilane

- 4-BROMO-2,6-DICHLOROPHENOXY(TERT-BUTYL)DIMETHYLSILANE

- CS-0211326

- AKOS015835510

- 4-Bromo-O-(tert-butyldimethylsilyl)-2,6-dichlorophenol

- BS-23233

- EN300-7361644

- 343564-38-5

- SCHEMBL6314664

- DTXSID50624654

- KNKUFFVFNKGIDT-UHFFFAOYSA-N

- MFCD11855951

-

- MDL: MFCD11855951

- インチ: InChI=1S/C12H17BrCl2OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3

- InChIKey: KNKUFFVFNKGIDT-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Cl)Br)Cl

計算された属性

- せいみつぶんしりょう: 353.96100

- どういたいしつりょう: 353.96091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 339.2±42.0 °C at 760 mmHg

- フラッシュポイント: 158.9±27.9 °C

- PSA: 9.23000

- LogP: 6.13990

- じょうきあつ: 0.0±0.7 mmHg at 25°C

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B680095-100mg |

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |

343564-38-5 | 100mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B680095-500mg |

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |

343564-38-5 | 500mg |

$ 87.00 | 2023-04-18 | ||

| Fluorochem | 218749-5g |

4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane |

343564-38-5 | 95% | 5g |

£300.00 | 2022-03-01 | |

| 1PlusChem | 1P003LHH-1g |

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |

343564-38-5 | 98% | 1g |

$81.00 | 2025-02-20 | |

| abcr | AB273360-1g |

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol, 98%; . |

343564-38-5 | 98% | 1g |

€178.00 | 2025-02-16 | |

| A2B Chem LLC | AB67013-1g |

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |

343564-38-5 | 98% | 1g |

$97.00 | 2024-04-20 | |

| TRC | B680095-250mg |

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |

343564-38-5 | 250mg |

$ 75.00 | 2023-04-18 | ||

| TRC | B680095-1g |

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |

343564-38-5 | 1g |

$ 98.00 | 2023-04-18 | ||

| Fluorochem | 218749-1g |

4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane |

343564-38-5 | 95% | 1g |

£100.00 | 2022-03-01 | |

| abcr | AB273360-1 g |

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol; 98% |

343564-38-5 | 1 g |

€178.00 | 2023-07-20 |

4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

343564-38-5 (4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol) 関連製品

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2279938-29-1(Alkyne-SS-COOH)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:343564-38-5)4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol

清らかである:99%

はかる:5g

価格 ($):207.0